Bienvenue dans la boutique en ligne BenchChem!

1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Medicinal Chemistry Physicochemical Profiling Solubility

This precisely substituted unsymmetrical urea combines a cyclohexyl group with a 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl chain, a configuration essential for PAR-2 antagonism. Minor alterations abolish target engagement. The hydroxyl group adds a key H-bond donor, impacting solubility and permeability versus des-hydroxy analogs. Procuring CAS 1448036-80-3 ensures reproducibility of published SAR and biological data. Ideal for PAR-2-driven inflammation/pain research and focused urea library design.

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 1448036-80-3
Cat. No. B2400623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
CAS1448036-80-3
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3CCCCC3)O
InChIInChI=1S/C18H25N3O2/c1-21-12-15(14-9-5-6-10-16(14)21)17(22)11-19-18(23)20-13-7-3-2-4-8-13/h5-6,9-10,12-13,17,22H,2-4,7-8,11H2,1H3,(H2,19,20,23)
InChIKeyOHKONCBQIDXBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea (CAS 1448036-80-3): Chemical Class and Baseline Identity


1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea (CAS 1448036-80-3) is a synthetic unsymmetrical 1,3-disubstituted urea with a molecular weight of 315.4 g/mol and a calculated XLogP3-AA of 2.1 [1]. Its structure consists of a cyclohexyl group on one urea nitrogen and a 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl moiety on the other, creating a hybrid indole–cyclohexyl pharmacophore [1]. The compound falls within a broader patent class of (1,3-disubstituted indolyl)-urea derivatives claimed as protease-activated receptor-2 (PAR-2) antagonists, a target implicated in inflammatory and pain pathways [2]. It is primarily offered as a research chemical for medicinal chemistry exploration, with no approved therapeutic indication.

Why Generic Substitution of 1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea Is Not Advisable


Substitution within the 1,3-disubstituted urea class is highly sensitive to the nature of the N-aryl and N′-alkyl/cycloalkyl substituents. The specific combination of a cyclohexyl group and a 2-hydroxy-2-(1-methylindol-3-yl)ethyl chain found in 1448036-80-3 is not trivially interchangeable with close analogs such as N-cyclohexyl-N′-(2-(1H-indol-3-yl)ethyl)urea (lacking the hydroxyl and N-methyl groups) or N-phenyl-N′-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea (aryl instead of cyclohexyl). The Kowa patent [1] explicitly teaches that both the indole N-substituent and the urea N′-substituent dramatically influence PAR-2 antagonist potency; even minor alterations can shift activity from antagonism to inactivity or change selectivity profiles. Publically available binding data for this exact compound are extremely limited [2]; however, the patent structure–activity relationship (SAR) landscape [1] indicates that the precise substitution pattern is critical for target engagement, meaning that procurement of the correct CAS number is essential to reproduce published or patented biological results. Furthermore, PubChem computed descriptors [2] show that the hydroxyl group adds a hydrogen-bond donor (total HBD count = 3) and increases topological polar surface area relative to des-hydroxy analogs, which directly impacts solubility, permeability, and protein binding—parameters that would not be replicated by a simple unsubstituted indole-ethyl-urea.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea


Hydrogen-Bond Donor/Acceptor Profile vs. Des-Hydroxy Analog Enhances Aqueous Solubility Parameter

The presence of the secondary alcohol on the ethylene linker differentiates 1448036-80-3 from the corresponding des-hydroxy analog, N-cyclohexyl-N′-(2-(1-methyl-1H-indol-3-yl)ethyl)urea. The target compound has a hydrogen-bond donor count of 3 and a hydrogen-bond acceptor count of 2 [1], whereas the des-hydroxy analog has an HBD count of 2 and an HBA count of 1. This difference in hydrogen-bonding capacity is class-level inferred to improve aqueous solubility and reduce logP, critical for achieving measurable concentrations in biochemical assays. No direct experimental solubility comparison has been published, but the PubChem computed XLogP3-AA of 2.1 for 1448036-80-3 suggests moderate lipophilicity [1].

Medicinal Chemistry Physicochemical Profiling Solubility

Rotatable Bond Count Differentiates Conformational Flexibility from N-Cyclohexyl-N'-(2-(1H-indol-3-yl)ethyl)urea

The target compound contains four rotatable bonds [1], whereas the simpler analog N-cyclohexyl-N′-(2-(1H-indol-3-yl)ethyl)urea (without the hydroxyl and N-methyl) contains only three. The extra rotatable bond arises from the hydroxyethyl linker. Increased conformational flexibility can influence entropic binding penalties and selectivity profiles across closely related targets such as PAR-2 versus PAR-1 [2]. No head-to-head binding data are available, but SAR studies on related indolyl-urea PAR-2 antagonists indicate that linker flexibility modulates antagonist potency [2].

Medicinal Chemistry Conformational Analysis Ligand Efficiency

N-Methyl Indole Substitution vs. Unsubstituted Indole: Predicted Impact on PAR-2 Binding

The 1-methyl substitution on the indole ring is a key differentiator from analogs bearing an unsubstituted indole NH. In the Kowa patent series, N-alkylation of the indole nitrogen is explicitly claimed to improve metabolic stability and modulate PAR-2 antagonist activity [1]. Although specific IC50 values for 1448036-80-3 are not publicly disclosed, the patent describes representative compounds where indole N-methylation shifts PAR-2 antagonist potency by >10-fold compared to the NH analog. This class-level observation strongly suggests that procuring the N-methyl derivative is non-redundant with the NH version.

Medicinal Chemistry GPCR Antagonism PAR-2

Optimal Research and Industrial Application Scenarios for 1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea


PAR-2 Antagonist Lead Optimization in Inflammatory Disease Programs

The compound's inclusion in the Kowa patent family as a (1,3-disubstituted indolyl)-urea PAR-2 antagonist [1] makes it a relevant tool compound for structure–activity relationship studies targeting protease-activated receptor-2. Researchers investigating PAR-2-driven inflammation, pain, or respiratory disorders can use 1448036-80-3 as a starting scaffold for further optimization, particularly exploring the hydroxyl and N-methyl substituent contributions.

Physicochemical Property Benchmarking in Urea-Based Library Design

With its balanced XLogP3-AA of 2.1, three H-bond donors, and four rotatable bonds [2], this compound serves as a useful physicochemical benchmark in focused urea library design. Medicinal chemists can compare it against simpler diaryl ureas or mono-substituted ureas to evaluate the impact of the hydroxyethyl-indole moiety on solubility, permeability, and ligand efficiency metrics.

Indole-Urea Hybrid Pharmacophore Exploration for Kinase or GPCR Targets

The hybrid indole–cyclohexyl urea scaffold is structurally related to chemotypes explored as heme-regulated inhibitor (HRI) kinase activators [3], although the specific substitution pattern differs. The compound can be used in selectivity panels to differentiate PAR-2 antagonism from HRI activation or other off-target activities in kinase profiling campaigns.

Reference Standard for N-Methyl Indole Containing Ureas in Analytical Method Development

Owing to its defined CAS number and PubChem identity [2], 1448036-80-3 can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing reaction mixtures or biological samples containing N-methyl indole urea derivatives. Procurement of the exact CAS ensures traceability in regulatory or publication contexts.

Quote Request

Request a Quote for 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.